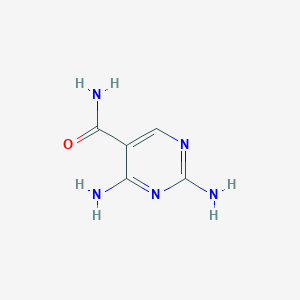

2,4-Diaminopyrimidine-5-carboxamide

概要

説明

2,4-Diaminopyrimidine-5-carboxamide (DAPC) is an important organic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and ethyl acetate. DAPC has been used in the synthesis of various compounds, as well as in the development of new drugs and other useful materials.

科学的研究の応用

Antagonists in Inflammatory Diseases

2,4-Diaminopyrimidine-5-carboxamide derivatives have been explored for their potential in treating inflammatory diseases. For example, compounds in this class were developed as histamine H₄ receptor antagonists, showing promise in animal models of inflammatory disease. Although further development was halted due to adverse effects, these compounds highlight the potential of this compound derivatives in inflammation-related applications (Savall et al., 2014).

Antimicrobial Properties

Another significant application area is in the development of antimicrobial agents. Pyrimidine-5-carboxamide derivatives containing 2,4-diamino substitutions have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were shown to exhibit promising in vitro biological activity against various bacterial and fungal strains, suggesting their potential in antimicrobial therapies (Ghodasara et al., 2014).

Kinase Inhibition for Cancer Therapy

This compound derivatives have been identified as inhibitors of Sky kinase, a target in cancer therapy. These compounds demonstrate significant potency and kinase selectivity, suggesting their potential utility as therapeutic agents in cancer treatment (Powell et al., 2013).

Antitumor Activities

Some derivatives of this compound have been synthesized and shown to have antitumor activities. For example, certain pyrazolopyrimidine derivatives exhibited in vitro cytotoxicity against various human cancer cell lines, providing insights into potential new therapeutic agents for cancer treatment (Hafez et al., 2013).

Antitubercular Activity

Novel carboxamide derivatives of this compound have shown potent activity against Mycobacterium tuberculosis, indicating their potential as anti-TB agents. Molecular docking studies have further supported their efficacy in this area (Srinu et al., 2019).

Dihydrofolate Reductase Inhibition

Compounds in this class have been designed as dihydrofolate reductase (DHFR) inhibitors. These inhibitors are crucial in the treatment of infectious diseases and cancer, as DHFR is vital for life processes and differs across species (Wyss et al., 2003).

Safety and Hazards

将来の方向性

The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . Another study suggested that the synthesized 2,4-diaminopyrimidine derivatives could be developed into novel therapeutic agents with anticancer activities .

作用機序

Target of Action

The primary target of 2,4-Diaminopyrimidine-5-carboxamide is the dihydrofolate reductase (DHFR) enzyme . This enzyme is crucial in the folate metabolic pathway, which leads to the synthesis of purines, pyrimidines, and other proteins . In the context of Mycobacterium tuberculosis (Mtb), the Mtb DHFR (mt-DHFR) is a significant drug target in anti-TB drug development .

Mode of Action

This compound interacts with its target, the DHFR enzyme, by binding to the glycerol (GOL) binding site of the enzyme . This binding site is considered a useful site to improve the selectivity towards human DHFR . The compound is designed to have a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site .

Biochemical Pathways

The compound affects the folate metabolic pathway by inhibiting the DHFR enzyme . This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, pyrimidines, and other proteins . By inhibiting this enzyme, the compound disrupts this pathway, leading to a decrease in the synthesis of these essential biomolecules.

Pharmacokinetics

This property is crucial for the compound’s bioavailability, allowing it to cross the cell wall of Mtb to function at the whole cell level .

Result of Action

The inhibition of the DHFR enzyme by this compound leads to a decrease in the synthesis of purines, pyrimidines, and other proteins . This disruption in the folate metabolic pathway can lead to cell death via the inhibition of DNA synthesis .

生化学分析

Biochemical Properties

2,4-Diaminopyrimidine-5-carboxamide plays a significant role in biochemical reactions. It has been found to interact with enzymes such as dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), which is an important drug target in anti-TB drug development . The nature of these interactions involves the compound’s ability to occupy the glycerol binding site of the enzyme with proper hydrophilicity for cell entry .

Cellular Effects

The effects of this compound on cells are quite profound. It has been observed to inhibit the proliferation of A549 cell lines, induce a decrease in the mitochondrial membrane potential leading to apoptosis of cancer cells, suppress the migration of tumor cells, and prolong the A549 cell cycle distribution . These effects demonstrate the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. For instance, it has been designed and synthesized as an inhibitor of mt-DHFR, affecting its function at the molecular level . This interaction involves the compound’s ability to occupy the glycerol binding site of the enzyme, thereby inhibiting its activity .

特性

IUPAC Name |

2,4-diaminopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULZVYGZVOMUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497878 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66131-74-6 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

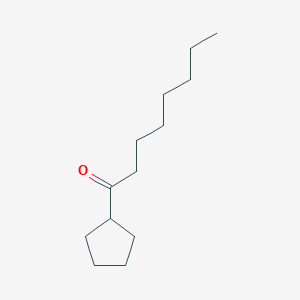

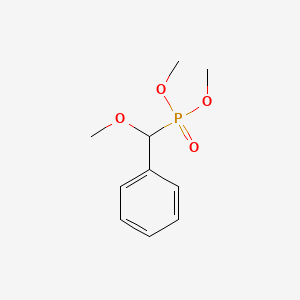

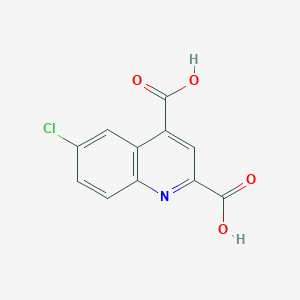

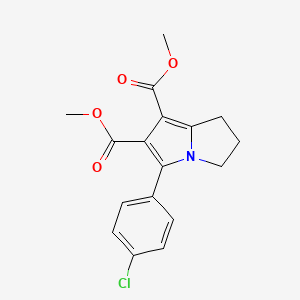

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

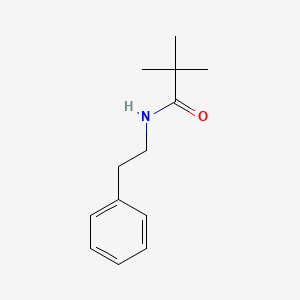

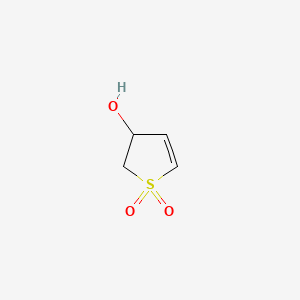

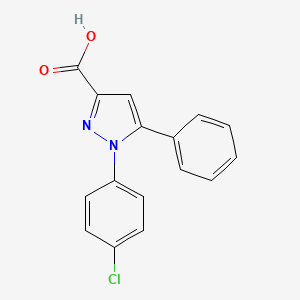

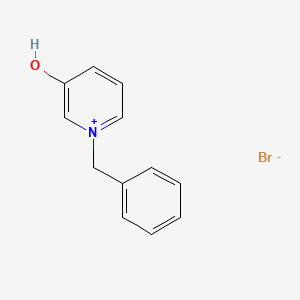

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)

![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)